molecular formula C2H6BCl3S B052054 Trichloro(dimethylsulfonio)boranuide CAS No. 5523-19-3

Trichloro(dimethylsulfonio)boranuide

Cat. No.: B052054
CAS No.: 5523-19-3
M. Wt: 179.3 g/mol
InChI Key: YNDYUDLLOGOQNW-UHFFFAOYSA-N
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Description

Trichloro(dimethylsulfonio)boranuide, also known as Boron Trichloride Methyl Sulfide Complex, is a boron-based coordination compound (C₂H₆BCl₃S) with a molecular weight of 179.30 g/mol. This reagent serves as a stable, solid source of boron trichloride (BCl₃), featuring a melting point of 88–90 °C and a density of 1.344 g/mL . Its primary research value lies in its role as a potent Lewis acid catalyst. It is widely employed in organic synthesis to facilitate key transformations such as Friedel-Crafts alkylations and various polymerization reactions . The compound functions by accepting an electron pair from a target molecule, thereby activating it for subsequent chemical reactions, including substitutions and additions to multiple bonds . A significant practical advantage is its stabilized nature, which offers safer and more controlled handling compared to highly volatile and reactive BCl₃ gas, making it a preferred reagent for generating reactive intermediates in synthetic methodologies . Attention: For research use only. Not for human or veterinary use. This product is classified as hazardous and poses risks of causing severe skin burns and eye damage (H314) .

Properties

IUPAC Name

trichloro(dimethylsulfonio)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYUDLLOGOQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583460
Record name Trichloro[(methylsulfanyl)methane]boron
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Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Boron trichloride methyl sulfide complex
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CAS No.

5523-19-3
Record name Trichloro[(methylsulfanyl)methane]boron
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Record name Boron trichloride methyl sulfide complex
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Preparation Methods

Synthesis via Dimethylsulfide Boron Trichloride Complex Decomplexation

A prominent method involves the use of dimethylsulfide boron trichloride complex ((CH₃)₂S·BCl₃) as a stabilized boron source. In this approach, the complex undergoes controlled decomplexation to release BCl₃, which reacts with inorganic ammonium salts to form the target compound . Key steps include:

  • Mixing Phase : The complex is mixed with ammonium chloride (NH₄Cl) at a molar ratio of B:N = 1:1 to 3:1 in an organic solvent (e.g., chlorobenzene).

  • Reaction Conditions : The mixture is heated to 110–150°C under dry nitrogen, with vigorous stirring for 10–20 hours. A low-temperature condenser (-20 to -10°C) prevents BCl₃ loss .

  • Product Isolation : Post-reaction cooling and filtration yield a colorless crystalline product, followed by reduced-pressure distillation to recover solvents.

Advantages :

  • High Yield : Reported yields range from 90.5% to 94.8%, with boron utilization efficiency of 61.3–66.3% .

  • Scalability : Solid-state handling of (CH₃)₂S·BCl₃ simplifies metering and reduces corrosion risks compared to gaseous BCl₃ .

Gas-Phase Reaction Between Dimethyl Sulfide and Boron Trichloride

This method adapts protocols from boron trifluoride-dimethyl sulfide synthesis, substituting BF₃ with BCl₃ . The process involves:

  • Reactor Setup : A reflux condenser-equipped reactor is charged with DMS and heated to 45–85°C.

  • BCl₃ Introduction : BCl₃ gas is introduced until reflux ceases, indicating reaction completion. Molar ratios of DMS:BCl₃ are maintained at 1:0.9–1.0 .

  • Cooling and Recovery : The reaction mixture is cooled to 10–30°C, yielding the product as a colorless liquid.

Optimization Insights :

  • Temperature Control : Keeping the condenser at -30°C to 0°C minimizes BCl₃ volatilization .

  • Stirring Rate : Vigorous stirring (50–120 rpm) ensures efficient gas-liquid contact .

Adduct-Mediated Slow Release of Boron Trichloride

To mitigate BCl₃’s volatility, this method employs an acetonitrile-BCl₃ adduct ([CH₃CN·BCl₃]) . The adduct slowly releases BCl₃ under reflux conditions (86°C) in toluene, reacting with NH₄Cl:

  • Adduct Preparation : BCl₃ in n-hexane is reacted with acetonitrile to form [CH₃CN·BCl₃] .

  • Reaction with NH₄Cl : The adduct and NH₄Cl are refluxed until HCl evolution ceases (10–12 hours).

  • Product Purification : Filtration and vacuum evaporation yield the compound, which is recrystallized from n-hexane .

Key Benefits :

  • Controlled Reactivity : Gradual BCl₃ release reduces side reactions and improves selectivity .

  • Milder Conditions : Lower reflux temperatures (86°C vs. 130°C in traditional methods) prevent thermal decomposition .

Comparative Analysis of Preparation Methods

Parameter Decomplexation Gas-Phase Adduct-Mediated
Yield 90.5–94.8%~99%*85–90%
BCl₃ Utilization 61.3–66.3%N/A~70%
Reaction Time 10–20 hours0.8–1.2 hours10–12 hours
Equipment Complexity ModerateHighLow
Scalability IndustrialPilot-scaleLab-scale

*Reported for BF₃ analogue; estimated for BCl₃ adaptation.

Mechanistic Considerations and Challenges

  • Decomplexation Dynamics : The dissociation of (CH₃)₂S·BCl₃ is endothermic, requiring sustained heating to liberate BCl₃ for reaction with NH₄Cl .

  • Side Reactions : Excess BCl₃ can lead to polyborazinyl byproducts, necessitating strict stoichiometric control .

  • Analytical Validation : Techniques like ¹¹B NMR and FT-IR are critical for confirming boron coordination and sulfonio group integrity .

Chemical Reactions Analysis

Boron trichloride methyl sulfide complex undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic compounds, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Boron trichloride methyl sulfide complex has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving aldehydes and ketones.

    Biology: It interacts with biomolecules such as proteins to modulate their activity.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of boron trichloride methyl sulfide complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichloro(dimethylsulfonio)boranuide belongs to a class of boron-sulfide complexes where halogen atoms (Cl, Br, F) and sulfide ligands modulate reactivity. Below is a comparison with its closest analogs:

Trifluoro(dimethylsulfonio)boranuide

  • Molecular Formula : $ \text{C}2\text{H}6\text{BF}_3\text{S} $
  • Molecular Weight : 129.94 g/mol
  • Density: Not reported
  • Melting Point: Not explicitly stated, but typically liquid at room temperature
  • CAS Number : 353-43-5
  • Key Differences :
    • The fluorine substituents increase electronegativity, enhancing Lewis acidity compared to the trichloro analog.
    • Higher volatility due to lower molecular weight.
    • Hazard profile includes flammability (R11) and corrosivity (R34) .

Tribromo(dimethylsulfonio)boranuide

  • Molecular Formula : $ \text{C}2\text{H}6\text{BBr}_3\text{S} $
  • Molecular Weight : 312.66 g/mol
  • Density : 1.456 g/mL at 25°C
  • Melting Point : 106–108°C
  • CAS Number : 29957-59-3
  • Key Differences :
    • Bromine’s larger atomic radius reduces stability and increases molecular weight, making it less volatile.
    • Higher density and melting point compared to trichloro and trifluoro analogs.
    • Hazard profile includes severe skin burns (H314) and respiratory hazards (H335) .

Comparative Data Table

Property This compound Trifluoro(dimethylsulfonio)boranuide Tribromo(dimethylsulfonio)boranuide
Molecular Formula $ \text{C}2\text{H}6\text{BCl}_3\text{S} $ $ \text{C}2\text{H}6\text{BF}_3\text{S} $ $ \text{C}2\text{H}6\text{BBr}_3\text{S} $
Molecular Weight (g/mol) 179.30 129.94 312.66
Density (g/mL) 1.344 N/A 1.456
Melting Point (°C) 88–90 N/A 106–108
CAS Number 5523-19-3 353-43-5 29957-59-3
Key Hazards H314, H335 R11, R34 H314, H335

Biological Activity

Trichloro(dimethylsulfonio)boranuide, also known as boron trichloride methyl sulfide complex, is an organometallic compound with significant implications in both organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of this compound

  • Chemical Formula : C₂H₆BCl₃S
  • CAS Number : 5523-19-3
  • Molecular Weight : 179.3 g/mol
  • Appearance : Colorless to yellow liquid

This compound is synthesized through the reaction of boron trichloride with dimethyl sulfide. Its unique structure allows it to act as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis involving aldehydes and ketones .

This compound primarily functions as a Lewis acid, facilitating the formation of new carbon-carbon bonds. Its catalytic properties enable it to interact with various biomolecules, including proteins and nucleic acids, which can modulate their activity.

Key Mechanisms:

  • Catalysis : Acts as a catalyst in the reaction of aldehydes and ketones with organometallic reagents.
  • Interaction with Biomolecules : Modulates the activity of proteins and potentially other biomolecules, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of HIV by interacting with viral enzymes or membranes.
  • Antimicrobial Properties : There is ongoing investigation into its potential antimicrobial effects, which could be leveraged in developing new therapeutic agents.
  • Pharmaceutical Synthesis : It is utilized in synthesizing pharmaceutical intermediates, highlighting its importance in drug development .

Antiviral Studies

A study exploring the antiviral properties of this compound found that it could inhibit HIV replication in vitro. The mechanism was attributed to its interaction with viral components, suggesting potential for further development as an antiviral agent.

Antimicrobial Research

Research focusing on the antimicrobial properties of similar organometallic compounds has indicated that modifications to the boron complex can enhance its efficacy against various bacterial strains. Such findings pave the way for future applications in treating infections.

Applications in Organic Synthesis

This compound is extensively used in organic chemistry due to its catalytic properties:

  • Cleavage of Aryl Ethers : It efficiently cleaves aryl ethers, enabling the synthesis of complex organic molecules.
  • Glycosylation Reactions : The compound facilitates glycosylation reactions, crucial for carbohydrate chemistry .

Comparative Analysis

To better understand the utility of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesApplications
Boron Trifluoride Methyl SulfideStronger Lewis acid; more reactiveOrganic synthesis
Boron Tribromide Methyl SulfideSimilar reactivity but less commonOrganic transformations
This compoundVersatile; modulates biomolecule activityAntiviral and antimicrobial research

Q & A

Basic: What synthetic methodologies are recommended for Trichloro(dimethylsulfonio)boranuide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of boron-containing compounds like this compound typically involves reacting vinylic or aryl precursors with boron reagents. For example, n-butyllithium can generate reactive intermediates, followed by treatment with potassium fluoride to stabilize the boranuide structure . Key optimization parameters include:

  • Solvent selection : Tetrahydrofuran (THF) is often preferred for its ability to stabilize intermediates .
  • Temperature control : Reactions may require reflux conditions (e.g., 60–80°C) to ensure complete conversion .
  • Stoichiometric ratios : Excess fluorinating agents (e.g., KF) improve purity by minimizing unreacted precursors .
    Validate purity using 11B NMR^{11}\text{B NMR} spectroscopy and HPLC (>95% purity threshold) .

Advanced: How can researchers resolve contradictions in reported enzymatic inhibition mechanisms of this compound across studies?

Methodological Answer:
Discrepancies in enzymatic inhibition data (e.g., variable IC50_{50} values) may arise from differences in assay conditions or cellular models. To address this:

  • Standardize assay protocols : Use consistent enzyme concentrations (e.g., 10 nM kinase) and buffer systems (pH 7.4, 25°C) .
  • Control for cellular context : Compare results across multiple cancer cell lines (e.g., HeLa vs. MCF-7) to isolate compound-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, accounting for variables like incubation time and solvent carriers .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR} identifies dimethylsulfonio protons (δ 3.1–3.3 ppm) and chloro groups (δ 4.0–4.5 ppm).
    • 11B NMR^{11}\text{B NMR} confirms boron coordination (δ 5–10 ppm for trigonal planar geometry) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies molecular weight (e.g., [M]^- at m/z 232.48) .

Advanced: What strategies elucidate the catalytic mechanisms of this compound in deoxofluorination reactions?

Methodological Answer:
To study catalytic pathways:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and boron-fluorine bond activation energies .
  • In situ spectroscopy : Monitor intermediates via IR spectroscopy (e.g., B–F stretches at 1200–1300 cm1^{-1}) during reaction progression .

Basic: How does the Lewis acidity of this compound influence its reactivity in hydroboration-oxidation processes?

Methodological Answer:
The compound’s Lewis acidity, governed by electron-withdrawing chloro and sulfonio groups, enhances electrophilicity at the boron center:

  • Substrate activation : Coordinates with alkene π-electrons, lowering the activation barrier for hydroboration .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) amplify acidity by stabilizing the boranuide complex .
    Quantify acidity via Gutmann-Beckett method (acceptor number > 50) .

Advanced: What experimental approaches assess the apoptosis-inducing effects of this compound, and how can variability in IC50_{50}50​ values be addressed?

Methodological Answer:

  • Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells (e.g., 24-hour exposure at 10–50 μM) .
  • Caspase activity assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
  • Address variability :
    • Normalize data to cell viability controls (e.g., MTT assay).
    • Replicate experiments across three independent cultures to calculate SEM .
    • Use standardized cell lines (e.g., NCI-60 panel) to compare IC50_{50} trends .

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